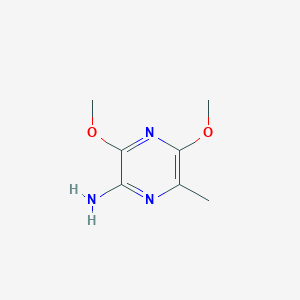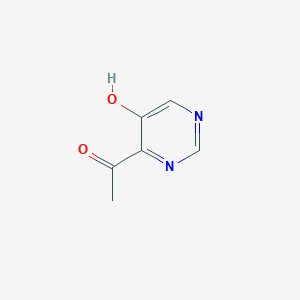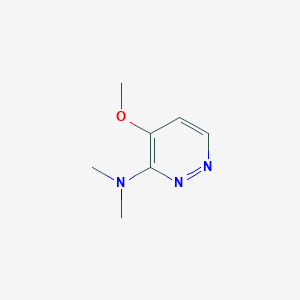
6-Acetamido-5-methylpyrazine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Acetamido-5-methylpyrazine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C8H9N3O3 It is a derivative of pyrazine, a six-membered aromatic ring containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-acetamido-5-methylpyrazine-2-carboxylic acid can be achieved through several methods. One common approach involves the acylation of 5-methylpyrazine-2-carboxylic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the electrolytic oxidation of 2,5-dimethylpyrazine or 2-methyl-5-(substituted) methylpyrazine. This method is advantageous due to its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Acetamido-5-methylpyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted pyrazine derivatives, which can be further utilized in different applications .
Applications De Recherche Scientifique
6-Acetamido-5-methylpyrazine-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals
Mécanisme D'action
The mechanism of action of 6-acetamido-5-methylpyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may interfere with the synthesis of nucleic acids or proteins, thereby exhibiting antimicrobial properties .
Comparaison Avec Des Composés Similaires
5-Methylpyrazine-2-carboxylic acid: A closely related compound with similar structural features.
2-Amino-5-methylpyrazine: Another derivative of pyrazine with potential biological activities.
6-Methylpyrazine-2-carboxylic acid: Shares the pyrazine core structure and exhibits similar chemical properties
Uniqueness: 6-Acetamido-5-methylpyrazine-2-carboxylic acid is unique due to its specific acetamido group, which imparts distinct chemical and biological properties. This functional group enhances its potential as a versatile intermediate in synthetic chemistry and its applicability in medicinal research.
Propriétés
Formule moléculaire |
C8H9N3O3 |
|---|---|
Poids moléculaire |
195.18 g/mol |
Nom IUPAC |
6-acetamido-5-methylpyrazine-2-carboxylic acid |
InChI |
InChI=1S/C8H9N3O3/c1-4-7(10-5(2)12)11-6(3-9-4)8(13)14/h3H,1-2H3,(H,13,14)(H,10,11,12) |
Clé InChI |
HAYAKMDQUYAPJC-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(N=C1NC(=O)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,5-Bis(2-decyltetradecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B13122508.png)








![Imidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B13122563.png)
![4-(3-Aminobicyclo[2.2.1]heptan-2-yl)benzene-1,2-diol](/img/structure/B13122571.png)

